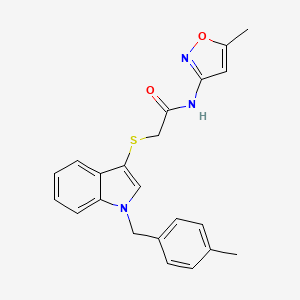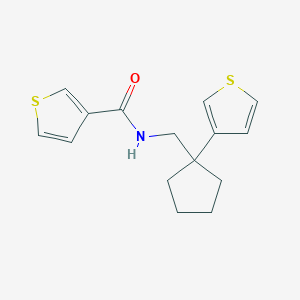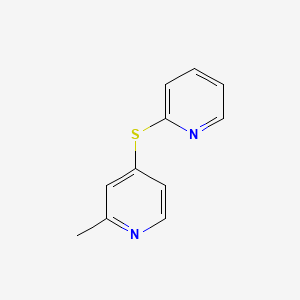![molecular formula C13H11Cl2NO2 B2688299 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride CAS No. 2241141-89-7](/img/structure/B2688299.png)
4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a chloromethyl group attached to a benzodioxole ring, further connected to a pyridine moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride typically involves multiple steps:
Formation of the Benzodioxole Ring: This step often starts with catechol derivatives, which undergo methylenation to form the benzodioxole structure.
Chloromethylation: The benzodioxole intermediate is then subjected to chloromethylation using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Coupling with Pyridine: The chloromethylated benzodioxole is then reacted with a pyridine derivative under conditions that facilitate nucleophilic substitution, often in the presence of a base like sodium hydride or potassium carbonate.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives. Reduction reactions can also occur, especially at the pyridine ring, under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex biaryl structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Derivatives: Depending on the nucleophile, various substituted benzodioxole-pyridine derivatives can be formed.
Oxidized Products: Quinone derivatives from oxidation reactions.
Reduced Products: Reduced pyridine derivatives.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its ability to form stable complexes with metals.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Probes: Used in the development of probes for studying biological pathways and enzyme activities.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials due to its reactive functional groups.
Agrochemicals: Explored for its potential in the development of new agrochemical agents.
Wirkmechanismus
The mechanism of action of 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride varies depending on its application:
Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to irreversible inhibition.
Catalysis: Forms complexes with metal catalysts, facilitating various organic transformations through coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
- 4-(Chloromethyl)pyridine hydrochloride
- 6-(Chloromethyl)-1,3-benzodioxole
Comparison:
- Structural Differences: The presence of both the benzodioxole and pyridine rings in 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride provides unique reactivity compared to compounds with only one of these rings.
- Reactivity: The dual functional groups (chloromethyl and pyridine) offer a broader range of chemical reactions and applications.
- Applications: While similar compounds may be used in specific applications, the combination of functional groups in this compound makes it more versatile in pharmaceuticals, catalysis, and material science.
Eigenschaften
IUPAC Name |
4-[6-(chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2.ClH/c14-7-9-5-11(10-1-3-15-4-2-10)13-12(6-9)16-8-17-13;/h1-6H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAVQHHYQUQSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C3=CC=NC=C3)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2688217.png)
![3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2688219.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2688223.png)
![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2688226.png)
![3-methyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2688228.png)



![5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2688235.png)



